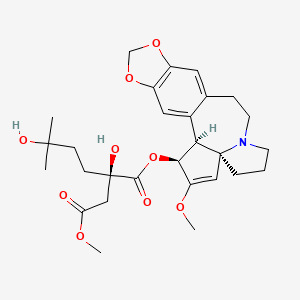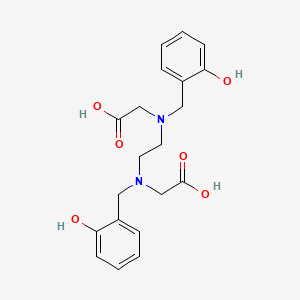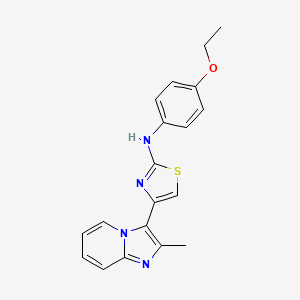
hClpP 激活剂 D9
描述
hClpP-activator-D9 is a novel, potent, and species-selective activator of human caseinolytic protease P (hClpP). This compound mimics the natural chaperone ClpX, which is essential for the regulation of mitochondrial proteome homeostasis. hClpP-activator-D9 has shown promising therapeutic effects, particularly in the treatment of various cancers .
科学研究应用
hClpP-activator-D9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of mitochondrial proteome homeostasis.
Biology: Investigates the role of hClpP in cellular processes and mitochondrial function.
Medicine: Shows potential as a therapeutic agent for treating cancers, particularly lung squamous cell carcinoma and pancreatic ductal adenocarcinoma .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting mitochondrial dysfunction
作用机制
Target of Action
The primary target of the hClpP activator D9 is the human mitochondrial caseinolytic protease P (hClpP) . hClpP is a serine protease located in the matrix of mitochondria, responsible for maintaining the homeostasis of the mitochondrial proteome by degrading misfolded and damaged proteins . This protease operates under the physiological regulation of the AAA+ ATPase chaperone ClpX .
Mode of Action
The hClpP activator D9 acts as a potent and species-selective activator of hClpP by mimicking the natural chaperone ClpX . It interacts with a unique aromatic amino acid network in hClpP through a halogenated benzyl motif within D9 . This interaction is essential for ligand binding selectively to the mitochondrial ClpP .
Biochemical Pathways
The activation of hClpP by D9 affects the electron transport chain (ETC) in a ClpP-dependent manner, resulting in a decrease in oxidative phosphorylation and ATP production in cells . The ETC, which consists of four multiprotein complexes (CI-IV), is the primary executor of oxidative phosphorylation (OXPHOS). It receives electrons from the tricarboxylic acid cycle and creates a proton gradient to drive ATP production .
Result of Action
The activation of hClpP by D9 leads to a decrease in the electron transport chain, resulting in declined oxidative phosphorylation and ATP production . This can trigger cell cycle arrest and inhibit the growth of certain types of cancer cells, such as lung squamous cell carcinoma .
生化分析
Biochemical Properties
hClpP-Activator-D9 plays a crucial role in biochemical reactions by selectively activating human Caseinolytic protease P (hClpP). This activation is achieved by mimicking the natural chaperone ClpX, which is responsible for the physiological regulation of hClpP. The interaction between hClpP-Activator-D9 and hClpP involves binding to a unique aromatic amino acid network within hClpP, which is essential for its activation .
Cellular Effects
hClpP-Activator-D9 has significant effects on various types of cells and cellular processes. It has been shown to trigger cell cycle arrest and inhibit the growth of lung squamous cell carcinoma cells. The compound influences cell function by decreasing the electron transport chain activity in a ClpP-dependent manner, leading to reduced oxidative phosphorylation and ATP production. Additionally, hClpP-Activator-D9 activates the ataxia-telangiectasia mutated-mediated DNA damage response, further contributing to cell cycle arrest .
Molecular Mechanism
The molecular mechanism of hClpP-Activator-D9 involves its binding interactions with hClpP, leading to the activation of the protease. This activation results in the degradation of misfolded and damaged proteins within the mitochondria, thereby maintaining proteome homeostasis. The compound’s binding to hClpP is facilitated by a π-π stacking effect, which is essential for its selective activation of the mitochondrial ClpP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hClpP-Activator-D9 have been observed to change over time. The compound exhibits stability under various storage conditions, including -20°C for up to 12 months. Over time, hClpP-Activator-D9 continues to activate hClpP, leading to sustained degradation of mitochondrial proteins and prolonged effects on cellular function. Long-term studies have shown that the compound maintains its activity and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of hClpP-Activator-D9 vary with different dosages in animal models. At lower doses, the compound effectively activates hClpP without causing significant adverse effects. At higher doses, hClpP-Activator-D9 can lead to toxic effects, including disruption of mitochondrial function and induction of cell death. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
hClpP-Activator-D9 is involved in metabolic pathways related to mitochondrial function. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to decreased ATP production. This interaction disrupts the electron transport chain and affects metabolic flux, resulting in altered metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, hClpP-Activator-D9 is transported and distributed primarily to the mitochondria. The compound’s selective activation of mitochondrial ClpP suggests that it is efficiently localized to this organelle. The transport and distribution of hClpP-Activator-D9 are facilitated by its interactions with mitochondrial transporters and binding proteins .
Subcellular Localization
hClpP-Activator-D9 is predominantly localized within the mitochondria, where it exerts its effects on hClpP. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the mitochondrial matrix. This specific localization is crucial for the compound’s activity and function in maintaining mitochondrial proteome homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of hClpP-activator-D9 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, purification, and quality control measures to meet the standards required for scientific research applications .
化学反应分析
Types of Reactions: hClpP-activator-D9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the halogenated benzyl motif, are common
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these products retain the core structure of hClpP-activator-D9 with modifications to the functional groups .
相似化合物的比较
Acyldepsipeptides: These compounds also activate hClpP but have a more rigid scaffold compared to hClpP-activator-D9.
Imipridones: Another class of hClpP activators with distinct structural features
Uniqueness of hClpP-activator-D9: hClpP-activator-D9 is unique due to its simple scaffold and the presence of a halogenated benzyl motif, which is crucial for its selective activation of hClpP. This structural uniqueness allows for species-selective analysis and therapeutic applications .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMXRMDQDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)


![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)




